molecular formula C18H18OS B12538084 (1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol CAS No. 677709-47-6

(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol

Cat. No.: B12538084
CAS No.: 677709-47-6
M. Wt: 282.4 g/mol
InChI Key: DUJXJFNLXCLRBL-IAGOWNOFSA-N
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Description

(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a naphthalene ring system, a sulfanyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol typically involves the following steps:

    Formation of the Naphthalene Ring System: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thiol reagents, nucleophiles like sodium hydride (NaH)

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a hydrocarbon

    Substitution: Formation of various substituted naphthalene derivatives

Scientific Research Applications

(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl and hydroxyl groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

677709-47-6

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

(1R,2R)-2-(2,6-dimethylphenyl)sulfanyl-1,2-dihydronaphthalen-1-ol

InChI

InChI=1S/C18H18OS/c1-12-6-5-7-13(2)18(12)20-16-11-10-14-8-3-4-9-15(14)17(16)19/h3-11,16-17,19H,1-2H3/t16-,17-/m1/s1

InChI Key

DUJXJFNLXCLRBL-IAGOWNOFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)S[C@@H]2C=CC3=CC=CC=C3[C@H]2O

Canonical SMILES

CC1=C(C(=CC=C1)C)SC2C=CC3=CC=CC=C3C2O

Origin of Product

United States

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